1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone
Overview
Description
1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone is a complex organic compound that features a piperazine ring substituted with a 2-methoxynaphthalene moiety and a phenoxyethanone group
Preparation Methods
The synthesis of 1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone typically involves multiple steps:
Formation of the piperazine intermediate: This step involves the reaction of piperazine with 2-methoxynaphthalene under controlled conditions to form the desired intermediate.
Coupling with phenoxyethanone: The intermediate is then reacted with phenoxyethanone in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for various receptors, including adrenergic and serotonin receptors, which are targets for treating neurological and psychiatric disorders.
Pharmacology: Research focuses on its efficacy and safety as a therapeutic agent, including its pharmacokinetics and pharmacodynamics.
Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity and activity at specific molecular targets.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. By binding to these receptors, it can modulate their activity, leading to therapeutic effects. The pathways involved include the inhibition or activation of signal transduction processes that regulate various physiological functions .
Comparison with Similar Compounds
1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone can be compared with similar compounds such as:
Trazodone: An antidepressant that also targets serotonin receptors.
Naftopidil: Used for treating benign prostatic hyperplasia by targeting adrenergic receptors.
Urapidil: An antihypertensive agent that acts on adrenergic receptors.
These compounds share structural similarities and target similar receptors but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of this compound in terms of its binding affinity and therapeutic potential.
Properties
IUPAC Name |
1-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-23-12-11-19-7-5-6-10-21(19)22(23)17-25-13-15-26(16-14-25)24(27)18-29-20-8-3-2-4-9-20/h2-12H,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMTXFCWOBTKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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